

Technical Guide: (R)-(+)-Celiprolol-d9 Hydrochloride

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Compound of Interest

Compound Name: (R)-(+)-Celiprolol-d9 Hydrochloride

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CAS Number: 1330045-90-3[1][2][3][4]

This technical guide provides an in-depth overview of **(R)-(+)-Celiprolol-d9 Hydrochloride**, a deuterated isotopologue of the **(R)-(+)-enantiomer** of Celiprolol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

(R)-(+)-Celiprolol-d9 Hydrochloride is the deuterated form of (R)-(+)-Celiprolol, a cardioselective β1-adrenergic receptor antagonist with partial β2-adrenergic agonist activity.[1] [5] The incorporation of nine deuterium atoms provides a stable isotope-labeled standard, invaluable for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, where it serves as an internal standard in mass spectrometry-based assays.



Identifier	Value	Source
CAS Number	1330045-90-3	[1][2][3][4]
Molecular Formula	C20H25D9CIN3O4	[2][4]
Molecular Weight	425.01 g/mol	[2][4]
Synonyms	N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride	[6]
Purity	>95% (HPLC)	[7]
Unlabeled CAS No.	125638-91-7	[1][3]

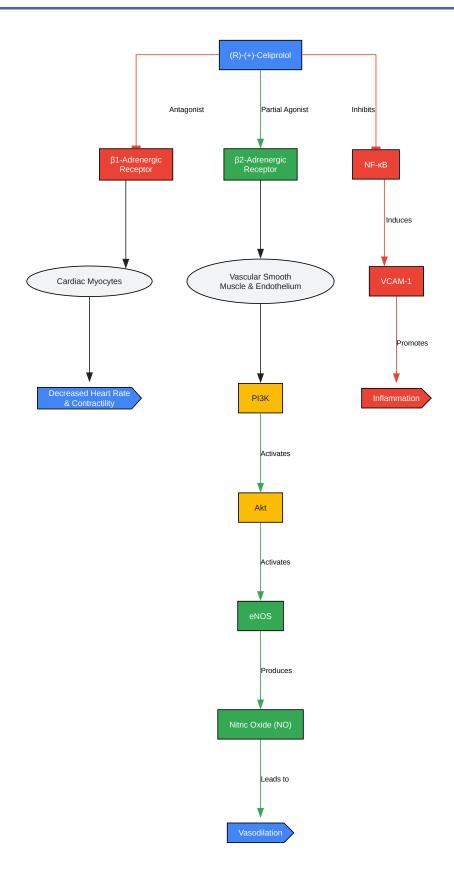
Mechanism of Action and Signaling Pathway

Celiprolol exhibits a unique pharmacological profile as a selective β 1-adrenoceptor antagonist and a partial β 2-adrenoceptor agonist.[5][7] This dual activity contributes to its therapeutic effects, including blood pressure reduction and antianginal properties.[1][5]

The primary mechanism involves the blockade of β 1-adrenergic receptors in the heart, leading to a decrease in heart rate and cardiac contractility.[2] Concurrently, its partial agonism at β 2-adrenergic receptors promotes vasodilation, which helps in reducing peripheral resistance.[2]

Recent studies have elucidated a more complex signaling cascade. Celiprolol has been shown to activate endothelial nitric oxide synthase (eNOS) through the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[8] This leads to increased production of nitric oxide (NO), a potent vasodilator.[2][8] Furthermore, Celiprolol can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by suppressing the activation of Nuclear Factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses.[8]





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Signaling pathway of (R)-(+)-Celiprolol.



Experimental Protocols

The quantification of (R)-(+)-Celiprolol and its deuterated analogue in biological matrices is crucial for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method for Enantiomeric Separation

This protocol describes a method for the simultaneous determination of Celiprolol enantiomers in human plasma and urine.[9]

- Instrumentation: Waters 1500 series HPLC pump with a 2475 Fluorescence detector.[9]
- Chiral Stationary Phase: Chiralpak IC column (250 × 4.6 mm ID), cellulose tris-(3, 5-dichlorophenyl carbamate) immobilized on 5µm silica gel.[9]
- Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v).[9]
- Flow Rate: 0.5 mL/min.[9]
- Detection: Fluorescence detection with excitation at 350 nm and emission at 450 nm.[9]
- Internal Standard: S-(-)-acebutolol.[9]
- Sample Preparation (Plasma): Deproteinization with acetonitrile.[10]
- Sample Preparation (Urine): Solid Phase Extraction (SPE).[10]
- Linearity Range: 5-250 ng/mL for each enantiomer.[10]
- Detection Limits: 1.5 ng/mL in plasma and 2.5 ng/mL in urine.[10]

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is a highly sensitive method for the simultaneous quantification of Celiprolol in human plasma, suitable for microdosing studies.[11]

Instrumentation: Triple quadrupole mass spectrometer.[11]



- Sample Extraction: Solid-phase extraction (SPE) with strong cation exchange (SCX)
 cartridge columns from 500 μL of human plasma.[11]
- Chromatographic Separation: ODS column (100 mm length \times 2.1 mm id, 3 μ m) with a gradient elution of 10 mM formic acid and methanol.[11]
- Flow Rate: 0.2 mL/min.[11]
- Ionization: Turbo-ion spray in positive mode.[11]
- Quantification: Selected reaction monitoring (SRM) with the transition of m/z 380 to m/z 251 for Celiprolol.[11]
- Internal Standard: Metoprolol.[11]
- Validation Range: 1-250 pg/mL for Celiprolol.[11]

Synthesis Outline

The synthesis of Celiprolol Hydrochloride has been reported starting from 4-chloronitrobenzene. The key steps involve hydrolysis, acetylation, reduction of the nitro group, and acylation of the resulting amine.[12] A critical step is the Fries rearrangement of the acetyl group, followed by Williamson etherification with epichlorohydrin and subsequent opening of the epoxide ring to introduce the side chain.[12]

Simplified synthetic workflow for Celiprolol HCI.

Applications in Research

(R)-(+)-Celiprolol-d9 Hydrochloride is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification of the unlabeled drug in complex biological matrices. Its use is critical in:

- Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of (R)-(+)-Celiprolol.
- Bioequivalence studies: To compare the bioavailability of different formulations of Celiprolol.



- Metabolite identification studies: To aid in the characterization of metabolic pathways of Celiprolol.
- Therapeutic drug monitoring: For precise measurement of drug levels in patients to optimize dosing regimens.

The parent compound, Celiprolol, is investigated for its therapeutic potential in hypertension, angina pectoris, and more recently, for the prevention of vascular complications in vascular Ehlers-Danlos syndrome (vEDS).[1][5][7]

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